Methyl methylsulfonylcarbamate
Description
Contextualization within Carbamate (B1207046) and Sulfonyl Chemistry
The structure of methyl methylsulfonylcarbamate, formally known as methyl N-(methylsulfonyl)carbamate, incorporates two key functional groups that impart a unique combination of chemical properties. The carbamate group (-NHC(=O)O-) is an amide of a carbonic acid and is a common motif in pharmaceuticals and polymers. wikipedia.org It is structurally related to both amides and esters, conferring a degree of chemical stability. wikipedia.org
The sulfonyl group (-S(=O)₂-), on the other hand, is a highly oxidized sulfur functionality characteristic of sulfonamides, which are a cornerstone of antibacterial drugs. The presence of the electron-withdrawing sulfonyl group significantly influences the acidity of the N-H proton in the parent N-sulfonylcarbamate, making it more acidic than in a typical carbamate. This increased acidity is a key feature of N-acylsulfonamides, a class of compounds to which this compound belongs, and they are often considered bioisosteres of carboxylic acids.
Historical Trajectories of Methylsulfonylcarbamate Synthesis
The synthesis of N-sulfonylcarbamates, and by extension this compound, has evolved from classical methods for forming amide and carbamate bonds. While specific historical accounts for the synthesis of this compound are not prevalent in the literature, its formation can be inferred from established synthetic transformations.
A primary and traditional route to N-acylsulfonamides involves the acylation of a sulfonamide . In the case of this compound, this would entail the reaction of methanesulfonamide (B31651) with a suitable C1 electrophile that introduces the methyl carbamate moiety. One such reagent is methyl chloroformate . nih.govnih.gov This reaction is typically carried out in the presence of a base to deprotonate the sulfonamide, enhancing its nucleophilicity.
Another plausible historical approach is the reaction of a sulfonyl isocyanate with an alcohol . The generation of methanesulfonyl isocyanate, followed by its reaction with methanol (B129727), would yield the desired methyl N-(methylsulfonyl)carbamate. The synthesis of sulfonylureas, a closely related class of compounds, often proceeds through the reaction of N-sulfonyl isocyanates or N-sulfonyl carbamate derivatives with amines. researchgate.net
More contemporary methods for the synthesis of related N-acylsulfonamides include palladium-catalyzed carbonylative coupling reactions, which offer milder conditions and broader substrate scope. researchgate.net
Current Academic Research Landscape and Emerging Areas for this compound
Direct academic research focusing solely on this compound is not widely documented. However, the broader class of N-acylsulfonamides and sulfonylcarbamates is an active area of investigation, particularly in medicinal chemistry and organic synthesis.
The N-acylsulfonamide moiety is recognized as a valuable pharmacophore. For instance, the introduction of a methylsulfonamide substituent has been shown to improve the pharmacokinetic properties of potential drug candidates, such as inhibitors of Chlamydia trachomatis. nih.gov The synthesis of various N-acylsulfonamides is often a key step in the development of new therapeutic agents.
Furthermore, the sulfonylcarbamate group itself has been explored for its utility in organic synthesis. For example, the Burgess reagent, methyl N-(triethylammoniosulfonyl)carbamate, is a widely used chemical for the mild dehydration of alcohols. nih.govresearchgate.net This highlights the reactivity of the sulfonylcarbamate functional group and its potential for further applications in synthesis.
While specific studies on this compound are scarce, its structural similarity to these actively researched compound classes suggests potential for future investigation. Areas for exploration could include its own biological activity, its use as a building block in the synthesis of more complex molecules, or its properties as a ligand in coordination chemistry. The lack of extensive research to date presents an open field for discovery.
Structure
2D Structure
3D Structure
Properties
CAS No. |
88511-15-3 |
|---|---|
Molecular Formula |
C3H7NO4S |
Molecular Weight |
153.16 g/mol |
IUPAC Name |
methyl N-methylsulfonylcarbamate |
InChI |
InChI=1S/C3H7NO4S/c1-8-3(5)4-9(2,6)7/h1-2H3,(H,4,5) |
InChI Key |
WJXNGABDIPLNQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NS(=O)(=O)C |
Origin of Product |
United States |
Reaction Chemistry and Mechanistic Elucidation of Methyl Methylsulfonylcarbamate
Fundamental Reactivity Patterns of the Methylsulfonylcarbamate Moiety
The methylsulfonylcarbamate functional group is characterized by a carbamate (B1207046) nitrogen atom positioned between two electron-withdrawing groups: a carbonyl group and a sulfonyl group. This arrangement significantly influences the electron density and reactivity of the entire moiety.
The primary site for nucleophilic attack in the methylsulfonylcarbamate moiety is the carbonyl carbon. This carbon is highly electrophilic due to the resonance-withdrawing effect of the adjacent carbonyl oxygen and the inductive effect of the electronegative nitrogen and the methylsulfonyl group. Nucleophiles, such as hydroxide (B78521) ions or alkoxides, readily attack this center.
Step 1: Nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon.
Step 2: Formation of a tetrahedral intermediate.
Step 3: Departure of the leaving group (in this case, the sulfonamide anion or the methoxide (B1231860) ion).
The electron-withdrawing nature of the methylsulfonyl group makes the sulfonamide anion a relatively good leaving group, thus facilitating the reaction.
Electrophilic transformations involving the methylsulfonylcarbamate moiety are less common. The nitrogen atom's lone pair is significantly delocalized by the adjacent carbonyl and sulfonyl groups, rendering it much less nucleophilic than in typical amines or carbamates. However, under strongly acidic conditions, protonation of the carbonyl oxygen can occur, activating the carbonyl group towards attack by weak nucleophiles.
While specific rearrangement reactions of methyl methylsulfonylcarbamate are not extensively documented in the literature, analogous compounds such as arylsulfamates undergo thermal rearrangement to para-sulfonyl anilines. This suggests the possibility of intramolecular rearrangements involving the migration of the methylsulfonyl group under certain conditions, potentially proceeding through an intermolecular mechanism involving the release and subsequent re-addition of a sulfonyl species nih.govmdpi.combham.ac.ukresearchgate.net.
The fragmentation of this compound, particularly under mass spectrometry conditions, is expected to follow patterns observed for related sulfonamides and carbamates libretexts.orgwikipedia.org. Key fragmentation pathways would likely involve:
Cleavage of the C-O bond: Leading to the formation of a methoxycarbonyl radical and a methylsulfonylamide ion, or a methyl radical and a methylsulfonylcarbamate ion.
Cleavage of the N-S bond: Resulting in the formation of a methylsulfonyl radical and a methylcarbamate ion.
Cleavage of the C-N bond: Generating a methoxycarbonyl ion and a methylsulfonylamide radical.
McLafferty-type rearrangements: If longer alkyl chains were present, hydrogen transfer followed by cleavage could occur.
The relative abundance of these fragments would depend on the ionization energy and the stability of the resulting ions and radicals.
Detailed Mechanistic Investigations
A thorough understanding of the reaction mechanisms of this compound requires the elucidation of transient species and the quantitative analysis of reaction rates and energy profiles.
As mentioned in the context of nucleophilic substitution, the tetrahedral intermediate is a key species in reactions at the carbonyl center. Its existence is inferred from kinetic data and by analogy to the well-established mechanisms of ester and amide hydrolysis. The stability of this intermediate is influenced by the nature of the substituents on the nitrogen and the carbonyl group. The strong electron-withdrawing methylsulfonyl group is expected to stabilize the negative charge on the oxygen atom of the tetrahedral intermediate, but also to facilitate the departure of the leaving group.
Computational studies on related systems can provide further insight into the geometry and energy of such intermediates, helping to rationalize observed reactivity trends.
Kinetic studies on the hydrolysis of analogous N-aryl-N-methyl-arylsulfonylcarbamates have revealed that the reaction can be subject to both spontaneous and base-catalyzed pathways. The rates of these reactions are influenced by the electronic properties of the substituents on the aryl rings.
A hypothetical data table illustrating the kind of information that would be sought in kinetic studies is presented below.
Table 1: Hypothetical Rate Constants for the Hydrolysis of this compound at 25°C
| pH | [NaOH] (M) | Observed Rate Constant (k_obs) (s⁻¹) |
|---|---|---|
| 7 | 0 | (Value to be determined) |
| 10 | 0.001 | (Value to be determined) |
| 12 | 0.01 | (Value to be determined) |
Stereochemical Aspects in this compound Reactions
If a chiral center is present in the methyl group attached to the nitrogen or in the methyl group of the methoxy moiety, reactions involving this compound could exhibit stereoselectivity or stereospecificity.
For instance, in a nucleophilic substitution reaction at a chiral center within the molecule, the stereochemical outcome would depend on the reaction mechanism. An S(_N)2 reaction would proceed with inversion of configuration, while an S(_N)1 reaction would likely lead to racemization.
The use of chiral N-sulfonylcarbamates in asymmetric synthesis has been explored, where the sulfonylcarbamate moiety can act as a chiral auxiliary, directing the stereochemical course of a reaction. The well-defined geometry and conformational preferences of the sulfonylcarbamate group can create a chiral environment that favors the formation of one stereoisomer over another.
Further research involving chiral variants of this compound would be necessary to fully elucidate the stereochemical aspects of its reactions.
Diastereoselective and Enantioselective Transformations
Following a comprehensive review of available scientific literature, no specific research detailing the diastereoselective or enantioselective transformations of this compound was identified. The current body of published research does not appear to cover stereoselective reactions, such as asymmetric synthesis or kinetic resolution, involving this particular compound. Consequently, there are no established methods or reported outcomes concerning the control of stereochemistry in reactions where this compound is a key substrate or reactant.
Chiral Catalyst Development and Substrate Specificity
Consistent with the absence of research on its stereoselective transformations, there is no information available on the development of chiral catalysts specifically designed for reactions involving this compound. The scientific literature does not describe studies on the substrate specificity of any chiral catalysts with respect to this compound. Research into how different chiral catalysts might interact with this compound to produce non-racemic products has not been published. Therefore, data on catalyst performance, enantiomeric excess (e.e.), diastereomeric ratios (d.r.), and the influence of substrate features on stereochemical outcomes are not available.
Computational and Theoretical Investigations on Methyl Methylsulfonylcarbamate
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are essential for understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations can map out reaction pathways, identify transient species, and explain the underlying reasons for a molecule's chemical behavior.
Density Functional Theory (DFT) is a widely used computational method for predicting the mechanisms of chemical reactions due to its balance of accuracy and computational cost. nih.gov For methyl methylsulfonylcarbamate, DFT can be applied to explore various potential reactions, such as nucleophilic substitution at the carbonyl carbon or the sulfonyl sulfur, as well as elimination or rearrangement pathways.
Researchers would typically use DFT to:
Optimize Geometries: Calculate the lowest-energy three-dimensional structures of reactants, products, intermediates, and transition states.
Calculate Reaction Energies: Determine the thermodynamics of a reaction by comparing the energies of products and reactants.
Map Potential Energy Surfaces: Identify the energy barriers (activation energies) that must be overcome for a reaction to proceed, thus predicting its feasibility and rate. researchgate.net
For instance, a DFT study could model the hydrolysis of this compound. The calculations would likely investigate two competing pathways: attack at the carbonyl carbon versus attack at the sulfonyl sulfur. By calculating the activation energy for each path, a prediction can be made about the major product. Studies on related compounds suggest that the choice of the DFT functional (e.g., B3LYP, M06-2X, ωB97X-D) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results, especially for sulfur-containing molecules where standard functionals can sometimes be less accurate. researchgate.netnih.gov
Table 1: Illustrative DFT-Calculated Activation Energies for a Hypothesized Reaction This table presents hypothetical data based on typical values for related compounds to illustrate how DFT results would be presented.
| Reaction Pathway | DFT Functional | Basis Set | Activation Energy (kcal/mol) |
| Nucleophilic attack at Carbonyl C | ωB97X-D | 6-311+G(d,p) | 18.5 |
| Nucleophilic attack at Sulfonyl S | ωB97X-D | 6-311+G(d,p) | 24.2 |
| Proton abstraction by base | ωB97X-D | 6-311+G(d,p) | 21.7 |
This illustrative data suggests that nucleophilic attack at the carbonyl carbon would be the most kinetically favorable pathway.
Ab initio (from first principles) methods, such as Møller–Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, offer higher levels of accuracy than standard DFT, albeit at a greater computational expense. wayne.edu These methods are particularly valuable for obtaining highly accurate energy profiles and for validating the results from DFT calculations. nih.gov
For this compound, ab initio calculations would be employed to:
Refine Transition State Geometries: Accurately determine the structure of the highest point along the reaction coordinate.
Calculate Accurate Barrier Heights: Provide a more reliable prediction of reaction rates.
Table 2: Example of Ab Initio Calculated Conformational Energy Profile This table contains plausible data for this compound based on studies of similar carbamates.
| Conformer / State | Method | Basis Set | Relative Energy (kcal/mol) |
| anti Conformer | CCSD(T) | aug-cc-pVTZ | 0.00 (most stable) |
| syn Conformer | CCSD(T) | aug-cc-pVTZ | 1.85 |
| Rotational Transition State | CCSD(T) | aug-cc-pVTZ | 12.5 |
These results would indicate a preference for the anti conformation, consistent with findings for many acyclic carbamates. nih.gov
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum mechanics describes the electronic details of a few molecules, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of many molecules over time. MD simulations provide a dynamic picture of how this compound behaves in a realistic environment, such as in a solvent or near a surface. nih.gov
The choice of solvent can dramatically alter reaction rates and outcomes. MD simulations can elucidate these effects at a molecular level. nih.gov Simulations can be performed using either:
Explicit Solvent Models: Where individual solvent molecules (e.g., water, dimethyl sulfoxide) are included in the simulation box, allowing for the direct observation of specific hydrogen bonds and other interactions.
Implicit Solvent Models: Where the solvent is treated as a continuous medium with a defined dielectric constant, offering a computationally cheaper way to account for bulk solvent effects. longdom.org
An MD simulation could reveal how a solvent like water might stabilize a charged transition state through hydrogen bonding, thereby accelerating a reaction. Conversely, in a non-polar solvent, the molecule might adopt a more compact conformation, potentially hindering reactivity. Simulations can quantify properties like the radial distribution function to show the average distance and arrangement of solvent molecules around key functional groups (the carbonyl oxygen, the sulfonyl oxygens, and the N-H group). nih.gov
Molecular recognition is the specific interaction between two or more molecules. MD simulations are a key tool for studying how a molecule like this compound might bind to a biological target (like an enzyme active site) or adsorb onto a material surface.
Binding to a Receptor: In a biological context, MD simulations can predict the binding pose and estimate the binding free energy of the molecule within a protein's binding pocket. tandfonline.com The simulations would highlight key interactions, such as hydrogen bonds between the carbamate's N-H or C=O groups and amino acid residues, or interactions involving the polar sulfonyl group.
Adsorption on a Surface: To study adsorption, the molecule would be simulated in the presence of a surface (e.g., silica, activated carbon, or a metal). The simulation would show the preferred orientation of the molecule on the surface and calculate the adsorption energy. Such studies on related sulfonate compounds have shown that the polar sulfonyl group often plays a key role in surface interactions.
Prediction of Spectroscopic Properties for Mechanistic Validation
Computational methods can predict various types of spectra, which serve as a crucial link between theory and experiment. By comparing predicted spectra to experimental ones, scientists can validate their computed structures and mechanistic hypotheses.
DFT is the most common method for predicting spectroscopic properties. dntb.gov.ua
Vibrational Spectra (IR and Raman): Calculations can predict the frequencies and intensities of vibrational modes. researchgate.net These can be compared directly with experimental Fourier-Transform Infrared (FTIR) and Raman spectra to confirm the presence of specific functional groups and to verify the computed molecular structure. For this compound, key predicted peaks would include the S=O symmetric and asymmetric stretches, the C=O stretch, and the N-H bending and stretching vibrations. sci-hub.se
NMR Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. This is invaluable for interpreting experimental NMR spectra and confirming the molecular connectivity and conformation.
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can predict the electronic transitions of a molecule, corresponding to the absorption bands in a UV-Vis spectrum. nih.gov This helps to characterize the molecule's electronic structure and chromophores.
Table 3: Predicted Characteristic Infrared (IR) Frequencies for this compound Frequencies are hypothetical but based on established ranges for the respective functional groups.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹, scaled) | Expected Intensity |
| N-H Stretch | -NH- | ~3350 | Medium |
| C=O Stretch | Carbamate (B1207046) | ~1715 | Strong |
| S=O Asymmetric Stretch | Sulfonyl | ~1340 | Strong |
| S=O Symmetric Stretch | Sulfonyl | ~1160 | Strong |
| C-N Stretch | Carbamate | ~1250 | Medium-Strong |
The comparison of such a predicted spectrum with an experimental one provides strong evidence for the molecule's identity and structure.
Applications and Functionalization of Methyl Methylsulfonylcarbamate in Organic Synthesis
Methyl Methylsulfonylcarbamate as a Versatile Synthetic Building Block
The dual functionality of this compound positions it as a potentially valuable component in the synthetic chemist's toolbox. The interplay between the electron-withdrawing sulfonyl group and the carbamate (B1207046) linkage provides a unique electronic and steric environment, influencing its reactivity in various chemical transformations.
The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the construction of complex organic molecules. The N-H bond within the this compound structure is reactive and can be readily deprotonated, creating a potent nitrogen nucleophile. This nucleophilicity is central to its application in C-N bond formation.
Research on the broader class of N-sulfonylcarbamates has demonstrated their utility in metal-catalyzed cross-coupling reactions. For instance, copper-catalyzed N-arylation of tert-butyl N-sulfonylcarbamates with diaryliodonium salts proceeds efficiently at room temperature, providing a pathway to N-aryl sulfonamides. polyu.edu.hkrsc.org Similarly, palladium-catalyzed reactions have been developed for the amination of C-H bonds, where O-alkyl N-sulfonylcarbamates serve as the nitrogen source. nih.govresearchgate.netmdpi.com These established methodologies suggest that this compound could be a viable substrate for similar Ullmann-type and Buchwald-Hartwig-style coupling reactions to form N-substituted derivatives.
While direct C-C bond forming reactions using this specific reagent are not widely reported, the carbamate functional group is well-established as a directing group in C-H activation/functionalization reactions. The carbonyl oxygen can coordinate to a transition metal catalyst (e.g., palladium), directing the catalytic C-H cleavage and subsequent bond formation at a specific, often ortho, position on an adjacent aryl ring, if present in a more complex substrate derived from the parent carbamate.
Table 1: Examples of C-N Bond Forming Reactions with N-Sulfonylcarbamate Analogs
| Reaction Type | Catalyst/Reagents | Substrate Class | Product Type | Ref. |
| N-Arylation | Cu-catalyst, Diaryliodonium Salt | tert-Butyl N-sulfonylcarbamate | N-Aryl-N-(tert-butoxycarbonyl)sulfonamide | rsc.org |
| Allylic C-H Amination | Pd(OAc)₂, PhI(OPiv)₂ | O-Alkyl N-sulfonylcarbamate | Linear (E)-Allylamide | nih.govresearchgate.net |
| Intramolecular Amination | Pd(OAc)₂, PhI(OAc)₂ | N-Substituted Biphenyl | Carbazole | nih.gov |
Nitrogen- and sulfur-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. The structure of this compound contains the necessary N and S atoms, positioning it as a potential precursor for the synthesis of these important ring systems.
Through strategic molecular design, intramolecular cyclization reactions could be envisioned. For example, a substrate derived from this compound could undergo a base- or metal-catalyzed cyclization where the carbamate nitrogen attacks an electrophilic center within the same molecule. The sulfonyl group would act as a key activating group or structural element in such transformations. Depending on the tether connecting the reacting moieties, various ring sizes and types, such as thiazines or other related N,S-heterocycles, could potentially be constructed. While specific examples originating from this compound are scarce, the general principles of heterocyclic synthesis support its potential in this area.
Role in Derivatization for Analytical Methodologies
Chemical derivatization is a crucial technique in analytical chemistry, used to modify an analyte to enhance its detectability, improve its chromatographic behavior, or enable its analysis by a particular instrument (e.g., gas chromatography). Carbamates, as a class, are often the subject of such derivatization, particularly in the environmental analysis of pesticides. chromatographyonline.com
The analysis of many carbamates by gas chromatography-mass spectrometry (GC-MS) is challenging due to their thermal instability. scispec.co.th Analytical methods often involve a derivatization step to create more volatile and stable products. Common strategies for carbamates include silylation with reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylation. nih.gov For high-performance liquid chromatography (HPLC), post-column derivatization is frequently employed, where the carbamates are hydrolyzed and the resulting amine reacts with a fluorogenic reagent like o-phthalaldehyde (B127526) (OPA) to allow for sensitive fluorescence detection. chromatographyonline.comchromforum.org
Based on these principles, a molecule with the methylsulfonylcarbamate core could be designed as a derivatizing reagent itself. By incorporating a chromophoric or fluorophoric group into its structure, it could be used to "tag" other analytes (e.g., alcohols or amines) for enhanced detection in HPLC-UV/Fluorescence analysis.
Functional group interconversion is the process of converting one functional group into another. In the context of analysis, this is often done to attach a "tag" for detection or to improve separation. The this compound molecule has several sites for such modification.
The N-H proton is acidic and can be readily replaced, allowing for the attachment of various groups. The methyl ester of the carbamate could be transesterified with a different alcohol, potentially one containing an analytical tag. This process effectively transfers the methylsulfonylcarbamate moiety onto a target molecule, leveraging its specific chemical properties for analytical purposes. For example, the presence of sulfur and multiple oxygen atoms could be exploited for selective detection by techniques like inductively coupled plasma mass spectrometry (ICP-MS) or to alter chromatographic retention times significantly.
Table 2: Common Derivatization Strategies for Carbamate Analysis
| Analytical Method | Derivatization Goal | Reagent Example | Resulting Derivative | Ref. |
| GC-MS | Increase thermal stability and volatility | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylated carbamate | nih.gov |
| GC-MS | Flash methylation in injector port | Trimethylsulfonium hydroxide (B78521) (TMSH) | Methylated carbamate | scispec.co.th |
| HPLC-Fluorescence | Add a fluorescent tag (post-column) | o-Phthalaldehyde (OPA) + Thiol | Isoindole derivative | chromatographyonline.com |
| GC-ECD | Add an electron-capturing group | Heptafluorobutyric anhydride (B1165640) (HFBA) | Acylated carbamate | nih.gov |
Application in Advanced Chemical Methodologies
Modern organic synthesis is increasingly focused on developing highly efficient and selective reactions. The unique structure of this compound and its parent class, N-sulfonylcarbamates, makes them suitable for use in several advanced chemical methodologies, including C-H activation and electrosynthesis.
The use of N-sulfonylcarbamates as nucleophilic partners in palladium-catalyzed oxidative cross-coupling reactions is a prominent example. nih.govmdpi.com These reactions often employ hypervalent iodine reagents as oxidants and allow for the formation of C-N and C-O bonds under relatively mild conditions. researchgate.net The N-sulfonylcarbamate group can act as a competent nucleophile and a precursor to synthetically useful sulfonamides.
Furthermore, the field of electrosynthesis offers a sustainable alternative to traditional reagent-based chemistry. Recent studies have explored the electrochemical synthesis of N-sulfonyl iminophosphoranes from sulfonamides, highlighting the electrochemical reactivity of the N-S bond and related structures. acs.org This suggests that this compound could be a substrate for novel electrochemical transformations, potentially leading to new synthetic pathways through anodic oxidation or cathodic reduction. The carbamate functionality can also serve as a directing group in metal-catalyzed C-H functionalization, providing a powerful tool for regioselective synthesis, as discussed previously.
There is currently no publicly available scientific literature detailing the specific applications of this compound in the requested contexts of selective methylation, sulfonylation, multicomponent reactions, or cascade processes. Extensive searches of chemical databases and scholarly articles have not yielded any research findings on the use of this particular compound for these synthetic transformations.
Therefore, it is not possible to provide a detailed and scientifically accurate article on the "Applications and Functionalization of this compound in Organic Synthesis" with a focus on the specified subtopics. The compound does not appear to be a reagent or substrate that has been explored or reported for these particular applications in the field of organic chemistry.
Should research on the synthetic utility of this compound become available in the future, this topic could be revisited.
Advanced Characterization Techniques for Methyl Methylsulfonylcarbamate Research
High-Resolution Spectroscopic Analysis for Structural and Mechanistic Insights
High-resolution spectroscopic techniques are indispensable for the detailed structural elucidation and investigation of reaction mechanisms involving methyl methylsulfonylcarbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Systems and Reaction Monitoring
For instance, the ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the methyl group and the aromatic ring. The chemical shift of the methyl protons would be influenced by the adjacent oxygen and carbonyl group. In similar compounds like methyl benzoate, the methyl protons appear around 3.8-3.9 ppm rsc.orgdocbrown.info. The aromatic protons would likely appear as a complex multiplet in the region of 7-8 ppm, characteristic of a substituted benzene (B151609) ring rsc.orgdocbrown.info.
The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The carbonyl carbon of the carbamate (B1207046) group is expected to have a chemical shift in the range of 165-175 ppm, as seen in related esters rsc.orglibretexts.org. The methyl carbon would likely appear around 52 ppm rsc.org. The carbons of the benzene ring would show signals in the aromatic region (approximately 120-150 ppm), with their exact shifts depending on the substitution pattern docbrown.infolibretexts.org.
Table 1: Predicted NMR Data for this compound based on Analogous Compounds
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Reference for Analogy |
| ¹H | -OCH₃ | ~3.8 | rsc.orgdocbrown.info |
| ¹H | Aromatic-H | ~7.0 - 8.0 | rsc.orgdocbrown.info |
| ¹³C | -C=O | ~165 - 175 | rsc.orglibretexts.org |
| ¹³C | -OCH₃ | ~52 | rsc.org |
| ¹³C | Aromatic-C | ~120 - 150 | docbrown.infolibretexts.org |
This table presents predicted chemical shifts based on data from analogous compounds and general NMR principles.
NMR spectroscopy can also be employed for reaction monitoring, allowing researchers to track the consumption of reactants and the formation of products in real-time. This is particularly useful for studying the degradation or transformation of this compound under various conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound and provide information about its functional groups.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the carbamate group would be prominent, typically appearing in the region of 1700-1750 cm⁻¹. The N-H stretching vibration would likely be observed around 3200-3400 cm⁻¹. Other significant bands would include C-O stretching, S=O stretching from the sulfonyl group, and various vibrations associated with the aromatic ring. For comparison, in N-phenylamides, the amide I (primarily C=O stretch) and amide II bands are key features rsc.org.
Raman spectroscopy, which relies on the inelastic scattering of light, would provide complementary information. Non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra. Therefore, the symmetric stretching of the S=O bonds and the vibrations of the benzene ring would be expected to be prominent. The combination of IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule nih.gov.
Table 2: Expected Key Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| N-H Stretch | 3200 - 3400 | IR |
| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman |
| C-H Stretch (Methyl) | 2850 - 3000 | IR, Raman |
| C=O Stretch (Carbonyl) | 1700 - 1750 | IR |
| C-N Stretch | 1200 - 1350 | IR |
| S=O Stretch (Sulfonyl) | 1300 - 1350 (asymmetric), 1140 - 1180 (symmetric) | IR |
| C-O Stretch | 1000 - 1300 | IR |
This table is based on general vibrational frequency ranges for the specified functional groups.
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A study by Lu Guang-Ying and colleagues in 1982 successfully determined the crystal structure of asulam (B1667650) sioc-journal.cn.
The study revealed that asulam crystallizes in the monoclinic space group P2₁/a. The unit cell parameters were determined to be a = 7.465 Å, b = 17.873 Å, and c = 8.081 Å, with a β angle of 98.11°. The calculated density of the crystal is 1.43 g/cm³, with four molecules per unit cell sioc-journal.cn. The analysis also highlighted a non-planar amide group and a C-N bond length of 1.378 Å in the amide group, which is longer than that in a normal amide group. The crystal structure is stabilized by very weak intermolecular hydrogen bonds sioc-journal.cn.
Table 3: Crystallographic Data for Asulam (this compound)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | sioc-journal.cn |
| Space Group | P2₁/a | sioc-journal.cn |
| a (Å) | 7.465(2) | sioc-journal.cn |
| b (Å) | 17.873(5) | sioc-journal.cn |
| c (Å) | 8.081(2) | sioc-journal.cn |
| β (°) | 98.11(2) | sioc-journal.cn |
| Z (molecules/unit cell) | 4 | sioc-journal.cn |
| Calculated Density (g/cm³) | 1.43 | sioc-journal.cn |
Advanced Mass Spectrometry for Reaction Monitoring and Product Elucidation
Advanced mass spectrometry techniques are crucial for determining the molecular weight, elemental composition, and structural features of this compound and its transformation products.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. The exact mass of this compound (C₈H₁₀N₂O₄S) is 230.03613 Da nih.gov. HRMS instruments, such as LTQ Orbitrap XL, can achieve resolutions that allow for the confident identification of this compound in complex matrices massbank.eu. The ability to obtain accurate mass is fundamental in distinguishing this compound from other co-eluting compounds that may have the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. This is particularly useful for the confirmation of this compound in various samples.
In positive ionization mode (ESI+), the protonated molecule [M+H]⁺ at m/z 231.0434 is selected as the precursor ion. Collision-induced dissociation (CID) of this ion leads to characteristic fragment ions. Key fragments observed include m/z 156.0114, which corresponds to the loss of the methyl carbamate moiety, and m/z 108.0443, corresponding to the aminophenyl fragment nih.govmassbank.eu.
In negative ionization mode (ESI-), the deprotonated molecule [M-H]⁻ at m/z 229.0289 is the precursor ion. Its fragmentation also yields specific product ions that can be used for structural confirmation. A major fragment observed is at m/z 197.0027 nih.govufz.de. The monitoring of these specific precursor-to-product ion transitions in LC-MS/MS methods provides high selectivity and sensitivity for the determination of asulam in various matrices, including agricultural products and honey psu.eduspkx.net.cnnih.gov.
Table 4: Key MS/MS Fragmentation Data for Asulam (this compound)
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| Positive (ESI+) | 231.0434 | 156.0114, 188.0375, 108.0443, 92.0493 | nih.govmassbank.eu |
| Negative (ESI-) | 229.0289 | 197.0027, 133.0405 | nih.govufz.de |
Chromatographic Techniques for Purity Assessment and Reaction Analysis
In the research and quality control of this compound, chromatographic techniques are indispensable for assessing purity, monitoring reaction progress, and quantifying the compound and any related volatile products or reactants. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly employed methods for these purposes.
High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the non-volatile and thermally labile compound analysis, making it well-suited for the quantitative and qualitative assessment of this compound. This method allows for the separation, identification, and quantification of components in a mixture.
For the analysis of related carbamate compounds, HPLC methods often utilize a reversed-phase column, such as a C18 column, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). epa.gov Detection can be achieved using a variety of detectors, with ultraviolet (UV) detection being common, especially if the analyte possesses a chromophore. nih.gov In cases where the compound lacks a strong UV chromophore, derivatization techniques can be employed to enhance detection sensitivity. nih.govresearchgate.net
A typical HPLC method for the analysis of N-methylcarbamates involves post-column derivatization to form a fluorescent product, which can then be quantified with high sensitivity using a fluorescence detector. epa.gov This approach is particularly useful for detecting trace levels of carbamates in various matrices.
Qualitative Analysis:
Qualitative analysis by HPLC involves identifying the presence of this compound and any impurities by comparing their retention times to that of a known standard. The retention time is the time it takes for the analyte to pass through the column from injection to detection. By injecting a pure standard of this compound, a characteristic retention time can be established under specific chromatographic conditions (i.e., column type, mobile phase composition, flow rate, and temperature). Any peaks in the chromatogram of a sample that match this retention time can be tentatively identified as this compound. Confirmation can be achieved by spiking the sample with the standard and observing an increase in the peak area at the expected retention time.
Quantitative Analysis:
Quantitative analysis aims to determine the exact amount or concentration of this compound in a sample. This is typically achieved by creating a calibration curve using a series of standards of known concentrations. The peak area (or height) of the analyte in the chromatogram is directly proportional to its concentration. By plotting the peak areas of the standards against their corresponding concentrations, a linear calibration curve can be generated. The concentration of this compound in an unknown sample can then be calculated by measuring its peak area and interpolating the concentration from the calibration curve. The precision and accuracy of the method are assessed through validation studies. researchgate.netresearchgate.net
Below is an interactive data table summarizing typical HPLC conditions that could be adapted for the analysis of this compound, based on methods for related N-methylcarbamates. epa.gov
| Parameter | Typical Value |
| Column | C18 reversed-phase, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | Post-column derivatization with o-phthalaldehyde (B127526) followed by fluorescence detection (Excitation: 340 nm, Emission: 455 nm) or UV detection |
| Run Time | Approximately 30 minutes |
Gas Chromatography (GC) for Volatile Product and Reactant Analysis
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. In the context of this compound research, GC is particularly valuable for the analysis of volatile starting materials, residual solvents, or potential volatile byproducts and degradation products.
The principle of GC involves injecting a sample into a heated inlet, where it is vaporized and swept by a carrier gas (typically an inert gas like helium or nitrogen) through a long, thin column. The separation of components is based on their different boiling points and interactions with the stationary phase coating the inside of the column. Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster and are detected earlier.
For the analysis of volatile compounds related to this compound, a capillary column with a suitable stationary phase, such as a DB-5ms or equivalent, is often employed. nih.gov The choice of detector is crucial and depends on the nature of the analytes. A Flame Ionization Detector (FID) is a common general-purpose detector for organic compounds, while a Mass Spectrometer (MS) provides both quantitative data and structural information, aiding in the definitive identification of unknown peaks. nih.govnih.gov
Analysis of Volatile Reactants and Products:
During the synthesis of this compound, GC can be used to monitor the consumption of volatile reactants and the formation of volatile products. This real-time analysis provides valuable insights into the reaction kinetics and helps in optimizing reaction conditions. For instance, if a volatile starting material is used, its diminishing peak area in the GC chromatogram over time would indicate the progress of the reaction.
The following interactive data table outlines typical GC parameters that could be applied for the analysis of volatile compounds associated with this compound.
| Parameter | Typical Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Oven Temperature Program | Initial temperature of 50 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| MS Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
Future Research Directions and Unexplored Research Avenues for Methyl Methylsulfonylcarbamate
Emerging Synthetic Challenges and Opportunities
The synthesis of N-acylsulfonamides, the class to which Methyl methylsulfonylcarbamate belongs, has seen significant advancements. However, challenges remain, presenting opportunities for the development of novel synthetic strategies. Traditional methods often require harsh reaction conditions or the use of hazardous reagents. nih.gov
Recent progress has focused on greener and more efficient synthetic routes. thieme-connect.comresearchgate.net For instance, the development of transition-metal-free and photocatalytic methods for creating the S-N bond in sulfonamides offers a promising avenue for the synthesis of this compound and its derivatives. thieme-connect.comresearchgate.net The use of sulfonyl azides in "sulfo-click" reactions provides a highly efficient and atom-economical alternative to conventional acylation, which can be slow and require additives. nih.gov
Future research could focus on adapting these modern synthetic methods to this compound. A key challenge will be the selective functionalization of the molecule, allowing for the introduction of diverse substituents to explore structure-activity relationships.
Table 1: Potential Synthetic Routes for this compound and its Analogs
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Photocatalytic S-N Coupling | Mild reaction conditions, use of light as a renewable energy source. | Development of suitable photocatalysts and optimization of reaction conditions for the specific substrate. |
| Sulfo-Click Chemistry | High efficiency, broad substrate scope, catalyst-free conditions. nih.gov | Exploration of the reactivity of methylsulfonyl azide (B81097) with various thioacids to generate a library of analogs. |
| C-H Activation/Sulfonamidation | Direct functionalization of C-H bonds, increasing synthetic efficiency. thieme-connect.comresearchgate.net | Identification of directing groups to control the regioselectivity of the sulfonamidation reaction. |
| Bismuth-catalyzed N-acylation | Use of an inexpensive and environmentally benign metal catalyst. researchgate.net | Optimization of catalyst loading and reaction conditions for solvent-free synthesis. |
Potential for Novel Reaction Discovery
The reactivity of the N-acylsulfonamide and carbamate (B1207046) functionalities is well-established, yet there is still room for the discovery of novel transformations. The N-acylsulfonamide group, being a bioisostere of carboxylic acids, can participate in a variety of reactions. nih.gov
Future research could explore the use of this compound as a building block in multicomponent reactions to rapidly generate complex molecular architectures. The methylsulfonyl group can also be a target for novel reactions. For example, methods for the direct methyl sulfonylation of alkenes and alkynes have been developed using a methyl sulfonyl radical generated from DMSO. rsc.org Investigating analogous transformations with this compound could lead to new carbon-sulfur bond-forming reactions.
Furthermore, the carbamate moiety can be used as a directing group in transition-metal-catalyzed reactions or as a precursor for the generation of isocyanates via the Curtius rearrangement, opening up possibilities for the synthesis of novel polymers and heterocyclic compounds. wikipedia.orgbeilstein-journals.org
Integration with Flow Chemistry and Automation Platforms
Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, efficiency, and scalability. google.comrsc.org The synthesis of related compounds, such as sulfonylureas and various carbamates, has been successfully translated to continuous flow processes. beilstein-journals.orggoogle.comnih.gov
A significant future research direction for this compound is the development of a continuous flow synthesis process. This would not only enable safer handling of potentially reactive intermediates but also allow for rapid reaction optimization and the generation of a library of derivatives for screening purposes. The integration of online analytical techniques would provide real-time monitoring and control over the reaction, leading to higher yields and purity. rsc.org
Table 2: Opportunities for Flow Chemistry and Automation
| Technology | Potential Application for this compound | Anticipated Benefits |
| Flow Chemistry | Continuous synthesis from starting materials. google.comrsc.org | Improved safety, enhanced heat and mass transfer, easier scalability. google.comrsc.org |
| Automated Synthesis | High-throughput synthesis of analog libraries. | Accelerated discovery of new compounds with desired properties. |
| Inline Analysis (e.g., NMR, IR) | Real-time reaction monitoring and kinetic studies. rsc.org | Precise process control, rapid optimization, and deeper mechanistic understanding. rsc.org |
| Biocatalytic Flow Reactors | Enantioselective synthesis or modification using immobilized enzymes. beilstein-journals.orgnih.gov | Access to chiral derivatives with high purity. beilstein-journals.orgnih.gov |
Interdisciplinary Research Directions in Advanced Catalysis and Material Science
The unique electronic and structural properties of the sulfonyl and carbamate groups suggest that this compound could find applications beyond traditional organic chemistry, particularly in the fields of catalysis and material science.
In catalysis, the methylsulfonyl group can influence the electronic properties of a ligand, potentially modulating the activity and selectivity of a metal catalyst. nih.gov The carbamate moiety is a known structural motif in ligands for various catalytic transformations. d-nb.info Future research could involve the design and synthesis of novel ligands based on the this compound scaffold for applications in asymmetric catalysis or cross-coupling reactions.
In material science, carbamate-functionalized molecules are used in the development of nonlinear optical (NLO) materials and as building blocks for polymers like polyurethanes. wikipedia.orgd-nb.info The introduction of a methylsulfonyl group could further tune the electronic and physical properties of these materials. For instance, the strong electron-withdrawing nature of the methylsulfonyl group could enhance the NLO properties of carbamate-based chromophores. Additionally, the incorporation of this compound into polymer backbones could lead to new materials with unique thermal and mechanical properties. The synthesis of functional polysaccharide carbamates for applications such as enantioselective membrane filtration also presents an interesting avenue for exploration. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
